molecular formula C22H27N5O10S2 B054213 Cefotaxime Proxetil CAS No. 217803-89-9

Cefotaxime Proxetil

货号: B054213
CAS 编号: 217803-89-9
分子量: 585.6 g/mol
InChI 键: JRBKWVHQXXREQH-KMMUMHRISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefotaxime Proxetil is a third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in vivo to its active form, cefotaxime. This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is commonly used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cefotaxime Proxetil involves several key steps:

Industrial Production Methods: Industrial production of this compound typically involves the use of solvents like N,N-dimethyl acetamide, N,N-dimethyl formamide, and dimethyl sulphoxide. The process is optimized to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: Cefotaxime Proxetil undergoes various chemical reactions, including:

    Hydrolysis: The prodrug is hydrolyzed in vivo to release the active cefotaxime.

    Oxidation and Reduction: These reactions can occur under specific conditions, affecting the stability and efficacy of the compound.

    Substitution: Substitution reactions can modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in the presence of water and enzymes.

    Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

Major Products: The primary product of hydrolysis is cefotaxime, which is the active antibacterial agent .

科学研究应用

Clinical Applications

Cefotaxime proxetil is indicated for the treatment of several infections, including:

  • Bacteremia and Septicemia : Effective in managing severe bloodstream infections.
  • Meningitis : Used as a first-line treatment for bacterial meningitis due to its ability to penetrate the blood-brain barrier.
  • Pneumonia : Particularly in cases of community-acquired pneumonia.
  • Urinary Tract Infections : Effective against uncomplicated and complicated urinary tract infections.
  • Skin and Soft Tissue Infections : Used in treating infections caused by susceptible organisms.
  • Pelvic Inflammatory Disease : Administered in cases caused by susceptible bacteria.

Dosage Forms and Administration

This compound is available in various formulations, including:

FormulationDosage
Injection (IV/IM)500 mg, 1 g, 2 g
Oral suspension50 mg/5 mL, 100 mg/5 mL

The usual adult dosage varies based on the severity of the infection, ranging from 1 g every 12 hours to 2 g every 8 hours for more severe cases .

Case Study Overview

  • Community-Acquired Pneumonia :
    • A study demonstrated that this compound was as effective as traditional therapies with lower hospitalization costs due to its oral administration route .
    • Clinical response rates were over 90% within a few days of treatment initiation.
  • Urinary Tract Infections :
    • A comparative analysis showed that this compound had a cure rate exceeding 85% in patients with both uncomplicated and complicated urinary tract infections .
  • Meningitis Treatment :
    • In pediatric populations, this compound has shown significant efficacy with rapid resolution of symptoms and lower rates of complications compared to older antibiotics .

Pharmacoeconomic Benefits

The transition from intravenous to oral formulations (step-down therapy) has demonstrated substantial cost savings in hospital settings. For instance, one study noted a reduction in hospitalization costs by approximately $7300 per patient when switching to oral therapy with this compound after initial intravenous treatment .

Adverse Effects and Considerations

While this compound is generally well-tolerated, potential side effects include:

  • Gastrointestinal disturbances (e.g., diarrhea)
  • Allergic reactions
  • Risk of Clostridium difficile infection

Monitoring for these adverse effects is essential during treatment.

作用机制

Cefotaxime Proxetil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The active metabolite, cefotaxime, binds to penicillin-binding proteins (PBPs) in the bacterial cell wall. This binding inhibits the production of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death .

相似化合物的比较

This compound stands out due to its broad-spectrum activity and effectiveness against resistant bacterial strains, making it a valuable antibiotic in clinical practice.

生物活性

Cefotaxime proxetil is an orally administered prodrug that converts in vivo to cefotaxime, a third-generation cephalosporin antibiotic. This compound exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. Its pharmacological properties, clinical efficacy, and mechanisms of action have been the subject of extensive research.

This compound functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the construction of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, making cefotaxime a bactericidal agent. The drug is particularly effective against strains resistant to other beta-lactam antibiotics due to its stability against certain beta-lactamases .

Antibacterial Spectrum

This compound demonstrates activity against a variety of pathogens, including:

  • Gram-positive Bacteria : Streptococcus pneumoniae, Staphylococcus aureus (methicillin-sensitive strains).
  • Gram-negative Bacteria : Escherichia coli, Klebsiella pneumoniae, and Haemophilus influenzae.
  • Limitations : It is less effective against Pseudomonas aeruginosa and Enterococcus species .

Case Studies and Clinical Trials

  • Community-Acquired Pneumonia : A study comparing this compound to intravenous ceftriaxone showed comparable efficacy in treating bronchopneumonia in hospitalized patients at risk due to age or comorbidities .
  • Urinary Tract Infections (UTIs) : In pediatric populations, this compound has been effective in treating uncomplicated UTIs caused by E. coli with lower resistance rates compared to traditional therapies like trimethoprim-sulfamethoxazole .
  • Cost-Effectiveness : A pharmacy-driven stepdown program demonstrated that transitioning patients from intravenous ceftriaxone to oral this compound significantly reduced hospitalization costs and duration of parenteral therapy .

Pharmacokinetics

This compound is characterized by:

  • Absorption : Rapidly absorbed after oral administration with peak plasma concentrations achieved within 1-2 hours.
  • Half-Life : Approximately 1-2 hours, allowing for once or twice daily dosing.
  • Distribution : It crosses the blood-brain barrier effectively, which is crucial for treating central nervous system infections .

Comparative Efficacy

Parameter This compound Ceftriaxone Amoxicillin/Clavulanic Acid
Route of AdministrationOralIV/IMOral
Spectrum of ActivityBroadBroadModerate
Dosing FrequencyOnce or twice dailyOnce dailyMultiple times daily
Cost-effectivenessHighModerateVariable

Side Effects and Tolerability

This compound is generally well-tolerated, with mild gastrointestinal disturbances being the most common side effects (4-15% incidence). Serious adverse effects are rare but can include allergic reactions and superinfections due to disruption of normal flora .

属性

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O10S2/c1-9(2)35-22(32)37-11(4)36-20(31)16-12(6-34-10(3)28)7-38-19-15(18(30)27(16)19)25-17(29)14(26-33-5)13-8-39-21(23)24-13/h8-9,11,15,19H,6-7H2,1-5H3,(H2,23,24)(H,25,29)/b26-14-/t11?,15-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBKWVHQXXREQH-KMMUMHRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217803-89-9
Record name Cefotaxime proxetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217803899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFOTAXIME PROXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRY6JYK2W6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefotaxime Proxetil
Reactant of Route 2
Reactant of Route 2
Cefotaxime Proxetil
Reactant of Route 3
Reactant of Route 3
Cefotaxime Proxetil
Reactant of Route 4
Reactant of Route 4
Cefotaxime Proxetil
Reactant of Route 5
Reactant of Route 5
Cefotaxime Proxetil
Reactant of Route 6
Cefotaxime Proxetil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。